[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate
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Overview
Description
Dihydroconiferyl alcohol is an organic compound with the chemical formula C10H14O3. It is a white crystalline solid that is soluble in alcohol and ether solvents . This compound is naturally occurring and can be found in various plants, including pine and cypress trees . It plays a structural support and protective role in plants .
Preparation Methods
Dihydroconiferyl alcohol can be synthesized through several methods. One common laboratory method involves the reduction of ethyl hydroferulate using lithium aluminum hydride . Another method includes the extraction from the lignin of pine or cypress wood, followed by acid-base treatment . Industrial production methods often involve catalytic hydrogenation of coniferyl alcohol .
Chemical Reactions Analysis
Dihydroconiferyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coniferyl aldehyde or coniferyl alcohol.
Reduction: The compound can be reduced to form dihydroconiferyl alcohol from coniferyl alcohol.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation . Major products formed from these reactions include coniferyl aldehyde, coniferyl alcohol, and other related compounds .
Scientific Research Applications
Dihydroconiferyl alcohol has several scientific research applications:
Mechanism of Action
Dihydroconiferyl alcohol exerts its effects through several mechanisms:
Radical Scavenging: It reacts readily with radicals, eliminating them and preventing oxidative damage.
Cell Division Promotion: It acts synergistically with kinetin to promote cell division in plant tissues.
Antibacterial Activity: It inhibits the growth of bacteria, contributing to its potential use as an antibacterial agent.
Comparison with Similar Compounds
Dihydroconiferyl alcohol is similar to other phenolic compounds such as coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. These compounds share similar structural features and biological roles but differ in their specific chemical properties and applications . For example:
Coniferyl Alcohol: Similar in structure but differs in its oxidation state and specific applications.
Sinapyl Alcohol: Another lignin monomer with different substitution patterns on the aromatic ring.
p-Coumaryl Alcohol: Similar in function but has a different hydroxylation pattern.
Dihydroconiferyl alcohol’s unique combination of properties makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
18367-54-9 |
---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate |
InChI |
InChI=1S/C22H32O4/c1-14(23)26-20-6-5-19-18-4-3-15-13-22(24-11-12-25-22)10-8-16(15)17(18)7-9-21(19,20)2/h17-20H,3-13H2,1-2H3/t17-,18-,19+,20+,21+/m1/s1 |
InChI Key |
UTEDJAOFOSRNLW-MJCUULBUSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3CCC5(C4)OCCO5)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3CCC5(C4)OCCO5)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3CCC5(C4)OCCO5)C |
Synonyms |
17β-Acetyloxyestr-5(10)-en-3-one ethylene acetal |
Origin of Product |
United States |
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